Cas no 885459-21-2 (Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl-)
Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- Chemical and Physical Properties
Names and Identifiers
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- Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl-
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- Inchi: 1S/C19H14ClNO2/c20-15-8-11-18(17(21)12-15)23-16-9-6-14(7-10-16)19(22)13-4-2-1-3-5-13/h1-12H,21H2
- InChI Key: NHYULHMZBMKTNS-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OC2=CC=C(Cl)C=C2N)C=C1)(C1=CC=CC=C1)=O
Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00953573-1g |
2-(4-Benzoylphenoxy)-5-chloroaniline |
885459-21-2 | 95% | 1g |
¥1456.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00953573-5g |
2-(4-Benzoylphenoxy)-5-chloroaniline |
885459-21-2 | 95% | 5g |
¥4235.0 | 2024-04-17 | |
| Ambeed | A1009448-1g |
2-(4-Benzoylphenoxy)-5-chloroaniline |
885459-21-2 | 95% | 1g |
$212.0 | 2025-04-15 | |
| Ambeed | A1009448-5g |
2-(4-Benzoylphenoxy)-5-chloroaniline |
885459-21-2 | 95% | 5g |
$617.0 | 2025-04-15 | |
| Enamine | EN300-40593-0.05g |
2-(4-benzoylphenoxy)-5-chloroaniline |
885459-21-2 | 0.05g |
$64.0 | 2023-02-10 | ||
| Enamine | EN300-40593-0.1g |
2-(4-benzoylphenoxy)-5-chloroaniline |
885459-21-2 | 0.1g |
$66.0 | 2023-02-10 | ||
| Enamine | EN300-40593-0.25g |
2-(4-benzoylphenoxy)-5-chloroaniline |
885459-21-2 | 0.25g |
$92.0 | 2023-02-10 | ||
| Enamine | EN300-40593-0.5g |
2-(4-benzoylphenoxy)-5-chloroaniline |
885459-21-2 | 0.5g |
$175.0 | 2023-02-10 | ||
| Enamine | EN300-40593-1.0g |
2-(4-benzoylphenoxy)-5-chloroaniline |
885459-21-2 | 1.0g |
$256.0 | 2023-02-10 | ||
| Enamine | EN300-40593-2.5g |
2-(4-benzoylphenoxy)-5-chloroaniline |
885459-21-2 | 2.5g |
$503.0 | 2023-02-10 |
Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- Suppliers
Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl-
Professional Introduction to Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- (CAS No. 885459-21-2)
Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl-, is a sophisticated organic compound characterized by its intricate molecular structure and potential applications in the field of pharmaceutical chemistry. This compound, identified by the CAS number 885459-21-2, has garnered attention due to its unique chemical properties and its role as a building block in the synthesis of more complex molecules. The presence of both amino and chloro substituents in its structure suggests a high degree of reactivity, making it a valuable intermediate in various chemical reactions.
The molecular framework of Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- consists of two aromatic rings connected by a methanone group, with an amino group attached to one of the rings and a chlorophenoxy group attached to the other. This configuration not only imparts distinct electronic and steric properties but also opens up numerous possibilities for further functionalization. The compound's dual nature, featuring both electron-donating and electron-withdrawing groups, makes it particularly interesting for applications in catalysis and as a ligand in coordination chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional compounds in drug discovery. The structural features of Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- make it a promising candidate for developing novel therapeutic agents. For instance, the amino group can be readily modified to introduce various pharmacophores, while the chloro substituent provides a handle for further chemical transformations. These attributes have positioned this compound as a key intermediate in the synthesis of small-molecule drugs targeting various diseases.
In the realm of academic research, Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- has been explored for its potential role in modulating biological pathways. Studies have demonstrated its ability to interact with specific enzymes and receptors, suggesting applications in areas such as anti-inflammatory and anticancer therapies. The compound's unique structure allows it to engage with biological targets in multiple ways, enhancing its therapeutic potential. Moreover, its stability under various conditions makes it suitable for formulation into drug delivery systems.
The synthesis of Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- involves a series of well-established organic reactions, including condensation, substitution, and functional group transformations. The process requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to optimize these reactions, making the production of this compound more efficient and scalable. This has been particularly beneficial for industrial applications where large quantities of high-quality material are needed.
The pharmacological properties of Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- have been subjects of extensive investigation. Preclinical studies have revealed its potential as an inhibitor of key enzymes involved in disease pathways. For example, derivatives of this compound have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. Additionally, its ability to cross cell membranes suggests that it could be effective when administered orally or topically.
The environmental impact of synthesizing and using Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- is also an area of growing interest. Researchers are increasingly focusing on developing greener synthetic routes that minimize waste and reduce energy consumption. Techniques such as flow chemistry and biocatalysis are being explored to achieve these goals. By adopting sustainable practices, the pharmaceutical industry can reduce its ecological footprint while maintaining high standards of product quality.
The future prospects for Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl- are vast and exciting. As our understanding of biological systems continues to evolve, new opportunities for therapeutic intervention will emerge. This compound stands at the forefront of innovation, offering a versatile platform for drug discovery and development. Its unique combination of structural features and reactivity makes it an indispensable tool for chemists and biologists alike.
In conclusion, Methanone, [4-(2-amino-4-chlorophenoxy)phenyl]phenyl-, CAS No. 885459-21-2, is a remarkable compound with significant potential in pharmaceutical chemistry. Its intricate molecular design and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. As research progresses, this compound will continue to play a crucial role in advancing our understanding of disease mechanisms and developing novel treatments.
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